molecular formula C16H19N3O4 B2588698 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1169977-00-7

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2588698
CAS No.: 1169977-00-7
M. Wt: 317.345
InChI Key: CKSPWPUYLCRHGU-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 6-oxopyridazine.

    Amidation Reaction: The 2,3-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine to form the desired benzamide.

    Reaction Conditions: The amidation reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the pyridazine ring.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the pyridazine ring, making it less complex.

    N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide: Lacks the methoxy groups, potentially altering its reactivity and biological activity.

Uniqueness

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is unique due to the presence of both methoxy groups and the pyridazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSPWPUYLCRHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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